molecular formula C14H11N3O2S B5696474 N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide

N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No. B5696474
M. Wt: 285.32 g/mol
InChI Key: FBSWWXXJZMYTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide, also known as MOB-T, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOB-T belongs to the class of benzothiadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis and inflammation. N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide has been shown to have antiviral activity against several viruses, including influenza virus and HIV.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide is also fluorescent, which makes it useful for imaging cellular structures. However, N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. In addition, N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide. One area of research is the development of N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide as a therapeutic agent for cancer and inflammatory diseases. Another area of research is the development of N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide as a biosensor for detecting biomolecules. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide involves the reaction of 3-methoxyaniline with 2-aminothiophenol in the presence of acetic anhydride and concentrated sulfuric acid. The resulting intermediate is then reacted with phosgene to form the final product, N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide. The synthesis of N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide has been optimized to yield a high purity and yield of the compound.

Scientific Research Applications

N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide has also been studied for its potential use as a fluorescent probe for imaging cellular structures and as a biosensor for detecting biomolecules.

properties

IUPAC Name

N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-11-4-2-3-10(8-11)15-14(18)9-5-6-13-12(7-9)16-17-20-13/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSWWXXJZMYTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide

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